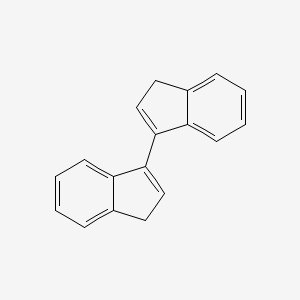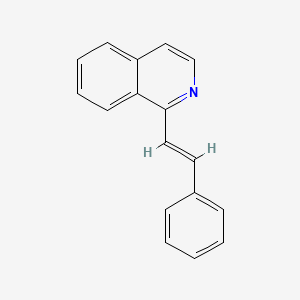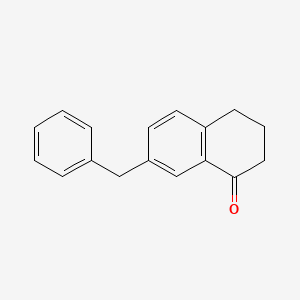
3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸は、キノキサリン類に属する有機化合物です。キノキサリン類は、ベンゼン環とピラジン環が縮合したヘテロ環式化合物です。この特定の化合物は、キノキサリン環の2位と3位に2つのメチル基が存在し、6位にプロパン酸基が存在することで特徴付けられます。
準備方法
合成経路と反応条件
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸の合成には、通常、以下の手順が含まれます。
キノキサリン環の形成: キノキサリン環は、o-フェニレンジアミンと1,2-ジカルボニル化合物(グリオキサールやジケトンなど)を酸性または塩基性条件下で縮合させることで合成できます。
メチル基の導入: 2位と3位のメチル基は、メチル化剤(ヨウ化メチルなど)を用いたアルキル化反応によって、塩基の存在下で導入できます。
プロパン酸基の結合: プロパン酸基は、プロパン酸クロリドをルイス酸触媒(塩化アルミニウムなど)の存在下で使用して、フリーデル・クラフツのアシル化反応によって導入できます。
工業生産方法
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸の工業生産方法では、同様の合成経路をより大規模に実施する場合があります。連続式反応器の使用や反応条件の最適化により、収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、最終生成物を得ます。
化学反応の分析
反応の種類
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸は、次のような様々な化学反応を起こすことができます。
酸化: この化合物は酸化されて、異なる官能基を持つキノキサリン誘導体となることができます。
還元: 還元反応は、キノキサリン環をジヒドロキノキサリン誘導体に変換することができます。
置換: 求電子置換反応と求核置換反応によって、キノキサリン環に新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、ハロアルカン、求核剤(アミン、チオールなど)などの試薬が、適切な条件下で使用されます。
形成される主な生成物
酸化: キノキサリンN-オキシドおよびその他の酸化誘導体。
還元: ジヒドロキノキサリンおよびテトラヒドロキノキサリン。
置換: 様々な官能基を持つ、置換されたキノキサリン。
科学的研究の応用
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸は、科学研究においていくつかの応用があります。
化学: より複雑なキノキサリン誘導体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 特定の酵素や受容体を標的にする、治療薬としての可能性を探索する研究が進行中です。
産業: 染料やポリマーなど、特定の特性を持つ材料の開発に使用されます。
作用機序
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸の作用機序には、酵素や受容体などの分子標的との相互作用が関係しています。この化合物は、特定の経路を阻害または活性化し、様々な生物学的効果をもたらす可能性があります。例えば、細胞増殖に関与する酵素を阻害することにより、抗がん作用を示す可能性があります。正確な分子標的と経路は、特定の用途と使用の文脈によって異なります。
類似化合物との比較
類似化合物
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸: 特定の置換パターンと官能基を持つため、ユニークです。
3-(2,3-ジメチルキノキサリン-6-イル)酢酸: 構造は類似していますが、プロパン酸基ではなく酢酸基を持っています。
3-(2,3-ジメチルキノキサリン-6-イル)酪酸: 構造は類似していますが、プロパン酸基ではなく酪酸基を持っています。
ユニークさ
3-(2,3-ジメチルキノキサリン-6-イル)プロパン酸は、特定の置換パターンを持つため、独特の化学的および生物学的特性を有しています。プロパン酸基の存在により、分子標的との特定の相互作用が可能になり、研究や潜在的な治療用途に役立つ化合物となっています。
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
3-(2,3-dimethylquinoxalin-6-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)15-12-7-10(4-6-13(16)17)3-5-11(12)14-8/h3,5,7H,4,6H2,1-2H3,(H,16,17) |
InChIキー |
SGKQWZLUUBRTJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)


![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

